3-Cyclopropyl-2-thioxoimidazolidin-4-one
Description
Significance of Imidazolidinone and Thioxoimidazolidinone Scaffolds in Contemporary Organic Synthesis
Imidazolidinone and thioxoimidazolidinone scaffolds are considered "privileged structures" in medicinal chemistry and organic synthesis. researchgate.netnih.gov This designation stems from their recurrence in a wide array of biologically active compounds and their versatility as synthetic intermediates. researchgate.netmdpi.com
Imidazolidinone Scaffold:
The imidazolidinone ring is a five-membered heterocycle featuring two nitrogen atoms. This structural motif is present in numerous natural products, pharmaceuticals, and chiral auxiliaries. mdpi.com Its importance is highlighted by its presence in several FDA-approved drugs. mdpi.com In synthetic chemistry, imidazolidinones are valuable as intermediates for creating more complex molecular architectures. mdpi.com For instance, they are pivotal in the synthesis of MacMillan catalysts, which are instrumental in enantioselective organocatalysis. nih.gov The development of efficient, sustainable, and catalytic methods to synthesize these scaffolds remains an active area of research, with techniques like metal-catalyzed diamination of olefins and hydroamination of unsaturated ureas being prominent. mdpi.com
Thioxoimidazolidinone Scaffold:
The replacement of the carbonyl oxygen at the 2-position of an imidazolidinone with a sulfur atom yields a 2-thioxoimidazolidin-4-one, a class of compounds often referred to as thiohydantoins. ekb.eg This modification significantly influences the molecule's electronic properties and biological activity. Thioxoimidazolidinones are recognized as crucial synthetic intermediates and are associated with a broad spectrum of therapeutic applications. ekb.egresearchgate.net
Research has demonstrated that derivatives of 2-thioxoimidazolidin-4-one exhibit a range of biological effects, including antibacterial, antifungal, and antitrypanosomal activities. nih.govnih.govekb.eg For example, specific derivatives have shown significant efficacy against virulent strains of Staphylococcus aureus by inhibiting biofilm formation. nih.gov The versatility of the thioxoimidazolidinone core allows for the synthesis of a wide variety of substituted derivatives, making it a valuable scaffold for developing new therapeutic agents. ekb.egekb.egrdd.edu.iq The synthesis of these compounds often involves the reaction of thiosemicarbazide (B42300) with aldehydes, followed by cyclization. rdd.edu.iquomustansiriyah.edu.iqresearchgate.net
The following table summarizes the key attributes and applications of these foundational scaffolds:
| Scaffold | Key Structural Features | Prominent Applications in Organic Synthesis |
| Imidazolidinone | Five-membered ring with two nitrogen atoms | Chiral auxiliaries, intermediates for complex molecules, core of organocatalysts. mdpi.comnih.gov |
| Thioxoimidazolidinone | Imidazolidinone with a thiocarbonyl group at C2 | Building blocks for bioactive molecules, synthesis of antibacterial and antifungal agents. ekb.egnih.govekb.eg |
Rationale for Dedicated Academic Inquiry into 3-Cyclopropyl-2-thioxoimidazolidin-4-one
The specific focus on this compound stems from the unique combination of the thioxoimidazolidinone core and the cyclopropyl (B3062369) substituent. The cyclopropyl group is a highly strained, three-membered carbocycle that imparts distinct conformational and electronic properties to a molecule.
Key reasons for the dedicated study of this compound include:
Conformational Rigidity: The cyclopropyl group restricts the rotational freedom of the substituent at the N3 position, which can lead to a more defined three-dimensional structure. This rigidity is often sought after in drug design to enhance binding affinity and selectivity to biological targets.
Metabolic Stability: The introduction of a cyclopropyl group can block sites of metabolism, potentially improving the pharmacokinetic profile of a parent compound.
Modulation of Physicochemical Properties: The cyclopropyl moiety can influence properties such as lipophilicity and solubility, which are critical for a molecule's behavior in biological systems.
Synthetic Utility: As a functionalized scaffold, this compound serves as a versatile starting material for the synthesis of a library of more complex derivatives, allowing for systematic exploration of structure-activity relationships.
Historical Context and Evolution of Research on This Structural Class
The study of five-membered heterocyclic compounds like imidazolidinones and their thio-analogs has a rich history dating back to the early days of organic chemistry. The initial interest was primarily academic, focused on understanding their synthesis, structure, and reactivity.
The evolution of research in this area can be broadly categorized into several phases:
Early Synthesis and Characterization: Initial work focused on establishing fundamental methods for the synthesis of the imidazolidinone and thiohydantoin rings. These early methods laid the groundwork for future advancements.
Discovery of Biological Activity: As screening programs for new therapeutic agents became more widespread, the biological potential of these scaffolds was uncovered. This led to a surge in research aimed at synthesizing and testing a wide variety of derivatives. For instance, the discovery of the antibacterial properties of compounds containing the oxazolidinone ring, a close structural relative, spurred interest in related heterocyclic systems. nih.govrsc.orgresearchgate.net
Applications in Asymmetric Synthesis: In the latter half of the 20th century, the use of chiral imidazolidinones as auxiliaries in asymmetric synthesis became a significant area of research, enabling the stereocontrolled synthesis of complex molecules.
Modern Catalytic Methods: More recently, the focus has shifted towards the development of more efficient and environmentally friendly catalytic methods for the synthesis of these scaffolds. mdpi.com This includes the use of gold, palladium, and other transition metals to catalyze key bond-forming reactions. mdpi.comnih.gov
The journey from simple curiosity-driven synthesis to the development of sophisticated catalytic protocols and the exploration of diverse biological applications illustrates the enduring importance of the imidazolidinone and thioxoimidazolidinone structural class in the landscape of modern organic chemistry. The focused study of derivatives like this compound represents a continuation of this evolution, aiming to harness the unique properties of specific substituents to create molecules with enhanced function.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c9-5-3-7-6(10)8(5)4-1-2-4/h4H,1-3H2,(H,7,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHIORVPIOAPPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Cyclopropyl 2 Thioxoimidazolidin 4 One
Strategic Approaches to Imidazolidinone Ring System Construction
The formation of the 2-thioxoimidazolidin-4-one scaffold, a class of compounds often referred to as 2-thiohydantoins, is a critical step in the synthesis of the title compound. These strategies primarily rely on cyclization reactions that build the five-membered ring from acyclic precursors.
Cyclization Reactions and Their Mechanistic Aspects
The construction of the 2-thioxoimidazolidin-4-one ring system is commonly achieved through the reaction of α-amino acids or their derivatives with various thiocyanate or isothiocyanate reagents. jchemrev.comnih.govjchemrev.com These methods are advantageous due to the wide availability of α-amino acids, which can serve as versatile starting materials.
One prevalent mechanism involves the condensation of an α-amino acid with a thiocyanate source. The reaction is thought to proceed through an initial nucleophilic attack of the amino group of the amino acid on the thiocyanate, followed by an intramolecular cyclization. A proposed mechanism suggests that one of the amino groups of a thiourea reagent attacks the carboxyl group of an amino acid, leading to the formation of an amide bond and the loss of a water molecule. Subsequently, the α-amino group of the amino acid attacks the thiocarbonyl group, resulting in the cyclized 2-thiohydantoin product with the evolution of ammonia. nih.govresearchgate.net This pathway ensures that the stereochemistry at the α-carbon of the amino acid is retained in the final product. researchgate.net
Another well-established route is the reaction of α-amino acid esters with isothiocyanates. This two-step process begins with the condensation of the amino acid ester with an alkyl or aryl isothiocyanate to form a 3-substituted (thio)ureido-acetic acid derivative. ucl.ac.be The subsequent cyclization of this intermediate, typically under acidic conditions, yields the desired 3-substituted 2-thioxoimidazolidin-4-one. ucl.ac.be
Alternative methods include the cyclization of thiosemicarbazones. For example, aryl thiosemicarbazones can be cyclized with reagents like ethyl chloroacetate in the presence of a base such as fused sodium acetate to yield 2-thioxoimidazolidin-4-one derivatives. researchgate.netuobaghdad.edu.iqresearchgate.net
The table below summarizes key cyclization strategies for forming the 2-thioxoimidazolidin-4-one ring.
| Starting Materials | Reagents | Key Features |
| α-Amino Acid | Thiourea | Simple, one-pot reaction; proceeds via amide formation followed by intramolecular cyclization. nih.gov |
| α-Amino Acid Ester | Isothiocyanate | Two-step process involving formation of a thiourea derivative followed by acid-catalyzed cyclization. ucl.ac.benih.gov |
| Acyl α-Amino Acid | Thiocyanate / Acetic Anhydride | Proceeds through an azlactone intermediate which is then opened by thiocyanate and cyclizes. jchemrev.comjchemrev.com |
| Thiosemicarbazone | Ethyl Chloroacetate / Base | Effective for synthesizing N-amino-2-thioxoimidazolidin-4-ones. researchgate.netuobaghdad.edu.iq |
Introduction of the Thioxo Moiety: Methodological Development
The incorporation of the thioxo (C=S) group at the C-2 position is a defining feature of the target molecule's scaffold. Methodologically, this is most often achieved by integrating the sulfur atom during the ring-forming cyclization step, rather than by post-cyclization thionation.
The use of sulfur-containing reagents like isothiocyanates, thiourea, and thiosemicarbazide (B42300) is central to this strategy. jchemrev.comnih.govekb.eg When an amino acid or its derivative reacts with an isothiocyanate (R-N=C=S), the isothiocyanate itself provides the N-C=S unit that will become the N3-C2=S portion of the final heterocyclic ring. ucl.ac.benih.gov This approach is highly efficient as it builds the thioxo functionality directly into the ring structure during the main cyclization event.
Similarly, using thiourea (H₂N-C(=S)-NH₂) as a reactant with an α-amino acid provides the necessary thiocarbonyl group for the C-2 position. nih.gov The reaction between an α-amino acid and thiourea results in the formation of the 2-thiohydantoin ring, where the thiocarbonyl group of thiourea is directly incorporated. nih.govresearchgate.net
While less common for primary synthesis, the conversion of an existing imidazolidin-2,4-dione (a hydantoin) to a 2-thioxoimidazolidin-4-one is also a known transformation. This can be achieved through thionation reactions, although direct synthesis from sulfur-containing precursors is generally more straightforward. Conversely, the conversion of a 2-thioxoimidazolidin-4-one to its corresponding imidazolidin-2,4-dione can be accomplished using oxidizing agents like hydrogen peroxide. ucl.ac.be
Stereoselective Synthesis of Chiral Analogues
The development of stereoselective methods for synthesizing chiral 2-thioxoimidazolidin-4-ones is of significant interest, as chirality can be crucial for biological activity. Asymmetric synthesis of these compounds can be achieved by employing chiral starting materials or by using chiral auxiliaries and catalysts. rsc.orgjournals.co.zaresearchgate.net
A primary strategy for achieving stereoselectivity is the use of enantiomerically pure α-amino acids as starting materials. jchemrev.com Since the cyclization mechanisms often retain the stereochemistry of the α-carbon, the chirality of the amino acid is directly transferred to the C-5 position of the imidazolidinone ring. researchgate.net For instance, the synthesis of D-1-acetyl-5-methyl-2-thiohydantoin has been reported starting from D-alanine. jchemrev.com
Chiral auxiliaries represent another powerful approach. These are chiral molecules that are temporarily incorporated into the reactants to direct the stereochemical outcome of a reaction, and are subsequently removed. Chiral imidazolidin-2-ones, for example, have been successfully used as auxiliaries in various asymmetric transformations, including alkylations and aldol reactions, achieving high levels of diastereocontrol. journals.co.zaresearchgate.net While these are often the products themselves, the principles can be applied to their synthesis. For example, chiral imidazolidinones can be synthesized from precursors like (-)-ephedrine. journals.co.za
Furthermore, catalytic asymmetric methods are emerging for the synthesis of related chiral imidazolidines. rsc.org Copper-catalyzed and photoredox-catalyzed strategies have been developed for the asymmetric construction of chiral imidazolidines from glycine derivatives, achieving high enantioselectivities. rsc.org Similarly, Pd(II)-catalyzed asymmetric diamination of 1,3-dienes and Cu(II)-catalyzed asymmetric intramolecular cyclization of N-alkenyl ureas provide routes to chiral imidazolidin-2-ones with high enantioselectivity through the use of chiral ligands. mdpi.com
Selective Functionalization and Introduction of the Cyclopropyl (B3062369) Group
The introduction of the cyclopropyl group at the N-3 position is a key step in the synthesis of the target molecule. This can be accomplished either by attaching the cyclopropyl group to a pre-formed heterocyclic ring (direct cyclopropylation) or by using a cyclopropyl-containing precursor to build the ring (precursor-based incorporation).
Direct Cyclopropylation Methodologies
Direct cyclopropylation involves the formation of a bond between the N-3 nitrogen of the 2-thioxoimidazolidin-4-one ring and a cyclopropyl group. This is typically an N-alkylation reaction. However, direct C-H cyclopropylation of heterocycles is also an area of active research, often utilizing transition metal catalysis.
Palladium-catalyzed direct cyclopropylation of heterocycles has been demonstrated as a viable method. nih.gov This approach can directly couple cyclopropyl groups with various heterocyclic systems. The reaction mechanism is believed to involve the concerted oxidative addition of a cyclopropyl-halide bond to a palladium(0) complex, ensuring that the stereochemistry of the cyclopropane (B1198618) ring is retained. nih.gov While this has been applied to azoles and thiophenes, similar principles could be adapted for the N-cyclopropylation of the 2-thioxoimidazolidin-4-one nucleus. Other methodologies involve the dearomative addition of sulfur ylides to activated N-heteroarenes, which can lead to cyclopropane-fused heterocycles. nih.govresearchgate.net
Precursor-Based Cyclopropyl Incorporation
An alternative and often more direct strategy is to begin with a molecule that already contains the cyclopropyl group and then construct the imidazolidinone ring. The key starting material for this approach is cyclopropylamine (B47189). acs.org Cyclopropylamine is a valuable synthetic intermediate due to the unique electronic and steric properties conferred by the strained three-membered ring. acs.org
In this synthetic pathway, cyclopropylamine can be reacted with an appropriate isothiocyanate to form an N-cyclopropyl-N'-substituted thiourea. nih.gov For example, reaction with an acyl isothiocyanate would yield an N-acyl-N'-cyclopropyl thiourea. This thiourea derivative, now containing the cyclopropyl moiety, can then undergo cyclization with a suitable reagent, such as an α-halo ester (e.g., ethyl chloroacetate), to form the 3-cyclopropyl-2-thioxoimidazolidin-4-one ring system.
This precursor-based approach offers a high degree of control over the substitution at the N-3 position, as the cyclopropyl group is introduced at the very beginning of the synthetic sequence. The synthesis of cyclopropylamine itself can be achieved through various routes, including the Hofmann reaction of cyclopropane carboxamide or the Kulinkovich reductive cyclopropanation of cyclopropyl cyanide. nih.govgoogle.com
The following table compares the two main strategies for introducing the cyclopropyl group.
| Methodology | Description | Advantages | Potential Challenges |
| Direct Cyclopropylation | Attachment of a cyclopropyl group to a pre-formed 2-thioxoimidazolidin-4-one ring. | Convergent synthesis; useful for late-stage functionalization. | May require development of specific catalytic systems; potential for side reactions (e.g., N-1 vs. N-3 alkylation). nih.govnih.gov |
| Precursor-Based Incorporation | Building the heterocyclic ring using cyclopropylamine as a starting material. | High control over N-3 substitution; utilizes readily available cyclopropylamine. acs.org | Linear synthesis; overall yield depends on the efficiency of multiple steps. |
Green Chemistry Principles in Synthetic Route Design
Green chemistry offers a framework for designing chemical processes that minimize the use and generation of hazardous substances. ejcmpr.commdpi.com In the synthesis of this compound, these principles guide the development of cleaner and more efficient routes.
Traditional organic syntheses often rely on large volumes of volatile and potentially toxic organic solvents. Modern green approaches aim to reduce or eliminate these solvents through solvent-free reaction conditions. cmu.edumdpi.com One such method involves microwave-assisted synthesis, where reactants are mixed, sometimes on a solid support like silica gel, and irradiated with microwaves. mdpi.com This technique can dramatically reduce reaction times and often eliminates the need for a solvent, leading to a cleaner process and simpler product isolation. mdpi.com For the synthesis of this compound, a plausible solvent-free approach would involve the reaction of cyclopropyl isothiocyanate with an amino acid ester, such as ethyl aminoacetate, under microwave irradiation.
Catalytic protocols are another cornerstone of green synthesis. mdpi.com Catalysts, used in small amounts, can accelerate reactions, enable reactions under milder conditions (lower temperature and pressure), and improve selectivity, thereby reducing energy consumption and unwanted byproducts. While many cyclization reactions to form imidazolidinone rings can be thermally driven, the use of an acid or base catalyst can improve efficiency. researchgate.net Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, enhances the sustainability of the process.
| Parameter | Conventional Heating | Solvent-Free Microwave Protocol |
| Solvent | Ethanol or similar high-boiling point solvent | None (or minimal high-boiling point liquid) |
| Energy Source | Oil bath / Heating mantle | Microwave irradiation |
| Reaction Time | Several hours | 2-10 minutes |
| Catalyst | Stoichiometric base (e.g., sodium acetate) | Potentially catalyst-free or solid-supported catalyst |
| Work-up | Solvent evaporation, extraction, chromatography | Direct purification of the product |
This table presents a conceptual comparison for the synthesis of this compound, illustrating the potential advantages of a green chemistry approach.
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comacs.org It provides a metric for evaluating the "greenness" of a synthesis beyond simple percentage yield. primescholars.comjocpr.com Reactions with high atom economy, such as additions and cycloadditions, are preferred as they generate minimal waste. nih.govscranton.edu
Illustrative Atom Economy Calculation:
A potential synthesis route involves reacting N-cyclopropylthiourea with ethyl chloroacetate.
Reaction: C₄H₈N₂S + C₄H₇ClO₂ → C₆H₈N₂OS + C₂H₅Cl + H₂O (conceptual representation)
| Compound | Formula | Molar Mass ( g/mol ) |
| N-Cyclopropylthiourea | C₄H₈N₂S | 116.18 |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 |
| Total Reactant Mass | 238.73 | |
| This compound | C₆H₈N₂OS | 156.21 |
| Desired Product Mass | 156.21 |
Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100
Percent Atom Economy = (156.21 / 238.73) x 100 ≈ 65.4%
This calculation highlights that even with a 100% chemical yield, a significant portion of the reactant mass is converted into byproducts. Green chemistry principles encourage the exploration of alternative synthetic pathways, such as addition reactions, that could theoretically achieve 100% atom economy. scranton.edu
Flow Chemistry and Automated Synthesis for this compound
Flow chemistry and automated synthesis represent a paradigm shift from traditional batch processing, offering enhanced control, safety, and scalability for the production of fine chemicals and pharmaceuticals. nih.govjst.org.inflinders.edu.au
In a flow chemistry setup, reactants are continuously pumped through a network of tubes and reactors. nih.gov This approach provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to more consistent product quality and higher yields. jst.org.in The small reactor volumes enhance safety, particularly when dealing with exothermic reactions or hazardous intermediates. nih.gov For the synthesis of this compound, a multi-step flow process could be designed where intermediates are generated and consumed in-line without isolation, significantly reducing process time and waste. flinders.edu.auuc.pt
Automated synthesis platforms integrate flow chemistry with robotic systems for reagent handling, purification, and analysis. chemrxiv.orgnih.gov These systems can perform numerous reactions in parallel, enabling high-throughput screening of reaction conditions to quickly identify optimal parameters. sciforum.net This is particularly valuable in drug discovery and process development for creating libraries of related compounds for biological testing. nih.gov An automated synthesizer could be programmed to vary substituents, catalysts, and solvents in the synthesis of 2-thioxoimidazolidin-4-one derivatives, rapidly generating a diverse set of molecules based on the 3-cyclopropyl scaffold. This accelerates the discovery process and moves the field closer to on-demand synthesis of complex small molecules. chemrxiv.org
| Feature | Batch Synthesis | Flow Chemistry / Automated Synthesis |
| Operation | Discontinuous; reactants added at the start | Continuous; reactants pumped through the system |
| Scalability | Problematic; requires re-optimization | Straightforward; run the system for a longer time |
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent; high surface-area-to-volume ratio |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |
| Process Control | Less precise control over parameters | Precise control of temperature, pressure, time |
| Throughput | Lower; sequential reactions | High; parallel synthesis and rapid optimization |
This table compares the characteristics of traditional batch synthesis with modern flow and automated approaches as they could be applied to the production of this compound.
Chemical Reactivity and Transformation Pathways of 3 Cyclopropyl 2 Thioxoimidazolidin 4 One
Electrophilic and Nucleophilic Reactions at Key Heteroatoms (N, S, O)
The imidazolidinone ring of 3-cyclopropyl-2-thioxoimidazolidin-4-one contains three heteroatoms—two nitrogens, one sulfur, and one oxygen—each with distinct reactive properties. The lone pairs of electrons on these atoms allow them to act as nucleophiles, while the polarization of the C=S and C=O bonds creates electrophilic centers.
Reactivity at the Thioxo Carbon (C=S) and its Transformations
The thioxo group (C=S) is a key reactive site in this compound. The sulfur atom can be readily alkylated to form S-alkyl derivatives. For instance, treatment with alkyl halides in the presence of a base leads to the formation of 2-(alkylthio)-3-cyclopropyl-3,5-dihydro-4H-imidazol-4-ones. This S-alkylation is a common strategy to modify the properties of thiohydantoins and related compounds.
Another important transformation of the thioxo group is its conversion to an oxo group (C=O), a process known as desulfurization. This can be achieved using various oxidizing agents, such as chromium trioxide, or through a two-step process involving S-alkylation followed by acid hydrolysis. mdpi.com This conversion allows for the synthesis of the corresponding hydantoin (B18101) derivative, 3-cyclopropylimidazolidine-2,4-dione, thereby providing access to a different class of compounds with potentially distinct biological activities.
| Reagent | Product | Transformation |
| Alkyl Halide (e.g., CH3I) / Base | 2-(Alkylthio)-3-cyclopropyl-3,5-dihydro-4H-imidazol-4-one | S-Alkylation |
| Oxidizing Agent (e.g., CrO3) | 3-Cyclopropylimidazolidine-2,4-dione | Desulfurization |
| 1. Alkyl Halide / Base 2. Acid Hydrolysis | 3-Cyclopropylimidazolidine-2,4-dione | Desulfurization |
Nitrogen Reactivity and Substitution Patterns
The imidazolidinone ring contains two nitrogen atoms. The N1-nitrogen is part of a secondary amine within the thioamide linkage, while the N3-nitrogen is substituted with the cyclopropyl (B3062369) group. The N1-nitrogen is generally nucleophilic and can participate in various reactions. Alkylation at this position can occur, though it is often competitive with S-alkylation, and the regioselectivity can be influenced by the reaction conditions, such as the choice of base and solvent. nih.gov
Acylation of the N1-nitrogen is also a feasible transformation. Reaction with acyl chlorides or anhydrides can introduce an acyl group, leading to N1-acylated derivatives. These modifications can significantly alter the electronic properties and steric environment of the molecule.
Carbonyl Group Transformations
The carbonyl group (C=O) at the 4-position of the imidazolidinone ring is another site for chemical modification, although it is generally less reactive than the thioxo group. Reduction of the carbonyl group to a hydroxyl group can be achieved using reducing agents like sodium borohydride, although the reaction conditions need to be carefully controlled to avoid affecting other functional groups.
The carbonyl group can also potentially react with strong nucleophiles such as Grignard reagents. masterorganicchemistry.comresearchgate.net Such reactions would lead to the formation of tertiary alcohols at the C4 position, thereby introducing a new substituent and a stereocenter. The feasibility and outcome of these reactions would depend on the steric hindrance and the reactivity of the specific Grignard reagent used. researchgate.net
Reactions Involving the Cyclopropyl Ring
The N-cyclopropyl group is a source of significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. These transformations can lead to the formation of linear or larger cyclic structures, providing pathways to novel molecular scaffolds.
Ring-Opening Reactions
The cyclopropyl ring attached to the nitrogen of an amide or related functional group can undergo ring-opening reactions, particularly when activated by an acid or an electrophile. Lewis acids, such as aluminum chloride (AlCl₃), have been shown to promote the ring-opening of N-cyclopropylamides. rsc.orgnih.gov This reaction can proceed through a "Heine-type" aziridine (B145994) intermediate, leading to the formation of N-(2-chloropropyl)amides. rsc.orgnih.gov In the context of this compound, a similar Lewis acid-mediated ring-opening could potentially yield a derivative with a 2-halopropyl side chain.
Superacids, such as triflic acid (CF₃SO₃H), can also induce the ring-opening of cyclopropanes, particularly those with adjacent functional groups that can be protonated. organic-chemistry.org In the case of N-cyclopropyl amides, this can lead to cleavage of the distal C-C bond of the cyclopropane (B1198618) ring. organic-chemistry.org
| Reagent/Condition | Product Type |
| Lewis Acid (e.g., AlCl₃) | N-(2-chloropropyl) derivative |
| Superacid (e.g., CF₃SO₃H) | Distal C-C bond cleavage product |
Cyclopropanation and Related Transformations
While the cyclopropyl group itself is a product of cyclopropanation reactions, its presence in this compound could potentially influence or participate in further transformations. For instance, intramolecular reactions involving the cyclopropyl group and another part of the molecule could be envisioned under specific catalytic conditions.
Additionally, the imidazolidinone ring itself, particularly at the C5 position, could be a site for further cyclopropanation if a double bond were introduced at this position. While there is extensive literature on general methods for cyclopropanation, researchgate.net specific examples involving the modification of an existing imidazolidinone ring in this manner are less common. The Kulinkovich reaction, which utilizes Grignard reagents and a titanium(IV) isopropoxide catalyst, is a method for preparing cyclopropanols from esters and could potentially be adapted for related transformations.
Oxidation and Reduction Chemistry
The presence of the thiocarbonyl group and the imidazolidinone core in this compound dictates its behavior under oxidative and reductive conditions.
Oxidation: The most common oxidation pathway for 2-thioxoimidazolidin-4-one derivatives involves the conversion of the thiocarbonyl group (C=S) to a carbonyl group (C=O). This transformation, known as desulfurization, effectively converts the 2-thioxoimidazolidin-4-one into its corresponding imidazolidine-2,4-dione (hydantoin) analog. A frequently employed reagent for this purpose is hydrogen peroxide in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and acetic acid. ucl.ac.be This reaction proceeds with high yield and is a general method for the oxidation of N-alkyl substituted 2-thioxoimidazolidin-4-ones. ucl.ac.be
| Oxidizing Agent | Product | Reaction Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | 3-Cyclopropylimidazolidine-2,4-dione | DMF-acetic acid | ucl.ac.be |
Reduction: The reduction of the 2-thioxoimidazolidin-4-one ring is less commonly documented in the literature compared to its oxidation. General methods for the reduction of amides and lactams, such as using powerful reducing agents like lithium aluminum hydride (LiAlH₄), could potentially lead to the reduction of the carbonyl group or even the opening of the heterocyclic ring. However, the chemoselectivity of such reactions can be challenging to control.
Electrochemical methods have been investigated for the reduction of related 5-arylidene-4-thiohydantoin derivatives. These studies, conducted at a dropping mercury electrode, indicate that the reduction process is complex and pH-dependent. The primary reduction site is often the exocyclic double bond in these specific derivatives, followed by further transformations. The applicability of these electrochemical reduction methods to this compound would depend on the specific electrochemical potentials of the functional groups within the molecule.
Multi-Component Reactions (MCRs) Incorporating the Core Structure
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. While the synthesis of the 2-thioxoimidazolidin-4-one core itself can be achieved through MCRs, the utilization of a pre-formed this compound as a building block in subsequent MCRs is not extensively reported.
The reactivity of the N-H protons (if present) and the exocyclic sulfur atom in thiohydantoins could potentially allow for their participation in certain MCRs. For instance, the nucleophilic character of the sulfur atom could be exploited in reactions with electrophiles. However, the current body of scientific literature primarily focuses on the synthesis of the thiohydantoin scaffold via MCRs rather than its application as a component in them.
Rearrangement Reactions and Isomerization Pathways
The presence of the N-cyclopropyl moiety in this compound opens up possibilities for unique rearrangement and isomerization reactions, primarily driven by the strain release of the three-membered ring. These transformations are often catalyzed by acids or transition metals.
Acid-Catalyzed Rearrangements: N-cyclopropyl amides and related structures are known to undergo ring-opening rearrangements in the presence of acids. rsc.org For this compound, protonation of the carbonyl or thiocarbonyl oxygen could initiate a cascade of electronic shifts, leading to the opening of the cyclopropane ring. This can result in the formation of a more stable five-membered heterocyclic system, such as a pyrrolidinone derivative, or an acyclic product. The exact outcome would be influenced by the reaction conditions and the nature of the acid catalyst. For example, treatment of N-cyclopropylamides with aluminum chloride has been shown to yield N-(2-chloropropyl)amides or 5-methyl-2-oxazolines through a proposed aziridine intermediate. rsc.org
Transition Metal-Catalyzed Isomerizations: Transition metals, particularly those from the later periods, can catalyze the isomerization of cyclopropyl-containing compounds. These reactions often proceed through the formation of metallacyclic intermediates. For instance, rhodium catalysts have been shown to effect the ring expansion of N-cyclopropyl amides. acs.org In the context of this compound, a transition metal could insert into one of the C-C bonds of the cyclopropyl ring, leading to a metallacyclobutane intermediate. Subsequent reductive elimination could then lead to a variety of rearranged products, including larger heterocyclic rings.
| Reaction Type | Catalyst/Conditions | Potential Products |
| Acid-Catalyzed Rearrangement | Lewis or Brønsted Acids | Pyrrolidinone derivatives, N-(2-halopropyl) amides, Oxazolines |
| Transition Metal-Catalyzed Isomerization | Rhodium, Palladium, etc. | Ring-expanded heterocycles |
| Thermal Isomerization | High Temperature | Various rearranged isomers |
Rational Design and Synthesis of 3 Cyclopropyl 2 Thioxoimidazolidin 4 One Analogues
Structure-Reactivity Relationship Studies of Derivatives
Structure-reactivity relationship (SRR) studies are fundamental to understanding how chemical structure influences the biological activity of 3-cyclopropyl-2-thioxoimidazolidin-4-one analogues. These studies involve synthesizing a series of derivatives with systematic modifications and evaluating their effects on a specific biological target.
For instance, in the context of anticancer activity, the substitution pattern on the 2-thioxoimidazolidin-4-one core has been shown to be critical. Research on related 4-thiazolidinone (B1220212) derivatives, a structurally similar class of compounds, has revealed that the presence of a hydrogen bond donor in the form of the carbonyl group at the C-4 position can be essential for inhibitory activity against enzymes like human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.gov Molecular docking studies have further elucidated that this carbonyl group can form crucial hydrogen bonds with amino acid residues in the active site of the target protein. nih.gov
The nature and position of substituents on aromatic rings attached to the core can also dramatically alter activity. For example, the introduction of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule, affecting its binding affinity to the target. In a series of 4-thiazolidinone derivatives, compounds with specific substitutions on a phenyl ring demonstrated significantly different inhibitory concentrations (IC50 values). nih.gov
Systematic studies on 3-substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives have shown that the nature of the substituent at the N-3 position significantly impacts their activity as fatty acid amide hydrolase (FAAH) inhibitors. ucl.ac.be The inhibitory potency was found to vary with the length of an alkyl chain at this position, indicating a clear structure-activity relationship. ucl.ac.be
Systematic Diversification of Substituents on the Imidazolidinone Ring
To explore the chemical space around the this compound scaffold, systematic diversification of substituents at various positions of the imidazolidinone ring is employed. This allows for the fine-tuning of the molecule's properties.
While the cyclopropyl (B3062369) group at the N-3 position is a key feature of the parent compound, exploring other substituents at this position can lead to analogues with improved properties. N-substitution strategies often involve the reaction of a primary amine with a suitable precursor to introduce a wide range of functionalities.
For example, various alkyl, aryl, and heterocyclic groups can be introduced at the N-3 position. Studies on related 2-thioxoimidazolidin-4-ones have demonstrated that varying the N-3 substituent can significantly impact biological activity. ucl.ac.be The synthesis of a series of 3-substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives revealed that the inhibitory activity against FAAH was dependent on the nature of the N-3 substituent. ucl.ac.be
Modifications at the C-4 and C-5 positions of the imidazolidinone ring offer further opportunities for structural diversification. The carbonyl group at the C-4 position is often crucial for activity, as it can act as a hydrogen bond acceptor. nih.gov
The C-5 position is a common site for introducing diversity. One of the most widely used methods for modifying the C-5 position of related 4-thiazolidinones is the Knoevenagel condensation. nih.gov This reaction involves the condensation of the active methylene (B1212753) group at C-5 with various aldehydes or ketones to introduce a wide range of substituents. nih.gov This strategy has been used to synthesize 5-arylidene derivatives of 2-thioxoimidazolidin-4-ones. orientjchem.org
Hybrid Molecules and Fused Heterocyclic Systems Containing the Thioxoimidazolidinone Moiety
A powerful strategy in drug design is the creation of hybrid molecules, which combine the 2-thioxoimidazolidin-4-one scaffold with other pharmacologically active moieties. nih.govmdpi.com This approach aims to develop multifunctional molecules that can interact with multiple biological targets or possess enhanced activity.
For example, the 2-thioxoimidazolidin-4-one core has been incorporated into hybrid structures with other heterocyclic systems known for their biological activities, such as pyrazoles, triazoles, and benzoxazoles. nih.gov The synthesis of these hybrid molecules often involves multi-step reaction sequences.
Another approach is the development of fused heterocyclic systems, where the imidazolidinone ring is fused with another ring system. rsc.orgnih.govresearchgate.net This can lead to novel, rigid scaffolds with unique three-dimensional shapes, which can be advantageous for target binding. The synthesis of such fused systems often requires specialized synthetic methodologies. researchgate.net
The design of these hybrid and fused systems is often guided by the principle of molecular hybridization, which aims to combine the beneficial properties of different pharmacophores into a single molecule. mdpi.com
Development of Libraries for Chemical Space Exploration
To efficiently explore the vast number of possible analogues of this compound, combinatorial chemistry and high-throughput screening techniques are often employed. This involves the creation of large, diverse libraries of related compounds.
The development of these libraries relies on robust and versatile synthetic routes that allow for the introduction of a wide range of substituents at multiple positions of the 2-thioxoimidazolidin-4-one scaffold. The concept of chemical space exploration involves systematically generating and evaluating a large number of virtual or synthesized compounds to identify those with desired properties. nih.govyoutube.comdoaj.org
These libraries can be designed to cover a broad range of chemical properties, such as size, shape, and functionality, to maximize the chances of discovering novel hits. The use of computational tools for virtual screening can help to prioritize which compounds to synthesize and test, making the drug discovery process more efficient. nih.gov
Advanced Characterization and Computational Chemistry of 3 Cyclopropyl 2 Thioxoimidazolidin 4 One Systems
Spectroscopic Analysis for Reaction Monitoring and Product Elucidation
Spectroscopic methods are indispensable for monitoring the synthesis of 3-Cyclopropyl-2-thioxoimidazolidin-4-one and for the unambiguous confirmation of its molecular structure. Techniques ranging from Nuclear Magnetic Resonance (NMR) to High-Resolution Mass Spectrometry (HRMS) provide a comprehensive picture of the molecule's connectivity, composition, and stereochemistry.
Application of Advanced NMR Techniques for Complex Structural Insights
While standard one-dimensional ¹H and ¹³C NMR are fundamental for initial characterization, advanced 2D NMR techniques are crucial for definitive structural assignment of complex molecules like this compound. mdpi.com These experiments reveal through-bond and through-space correlations, which are essential for assigning signals, especially for the cyclopropyl (B3062369) moiety and the heterocyclic core.
2D-COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton coupling network. For the target molecule, it would show correlations between the methine proton of the cyclopropyl group and its adjacent methylene (B1212753) protons. It would also confirm the coupling between the two protons of the methylene group in the imidazolidinone ring.
2D-HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would be used to definitively assign the carbon signals for the CH and CH₂ groups of the cyclopropyl ring and the CH₂ group of the imidazolidinone ring.
2D-NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. For a relatively rigid structure like this, it could help confirm the conformation by showing correlations between protons on the cyclopropyl ring and those on the imidazolidinone ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C=S (C2) | - | ~185.0 | H5, H6 |
| C=O (C4) | - | ~170.0 | H5 |
| CH₂ (C5) | ~3.90 (s, 2H) | ~45.0 | C4, C2 |
| CH (C6, Cyclopropyl) | ~2.80 (m, 1H) | ~28.0 | C2, C7 |
| CH₂ (C7, Cyclopropyl) | ~0.95 (m, 4H) | ~8.0 | C6 |
High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing
High-Resolution Mass Spectrometry (HRMS) provides the elemental composition of the parent molecule and its fragments by measuring mass-to-charge ratios (m/z) with very high accuracy (typically <5 ppm). This is critical for confirming the molecular formula, C₆H₈N₂OS.
During reaction monitoring, HRMS can identify intermediates and byproducts, offering insights into the reaction mechanism. In fragmentation studies (MS/MS), the molecule is broken down in a controlled manner to reveal structural information. For this compound, key fragmentation pathways would likely involve:
Loss of the cyclopropyl group: Cleavage of the N-cyclopropyl bond.
Ring fragmentation: Cleavage of the imidazolidinone ring, potentially with loss of CO, CS, or related fragments. Studies on similar 2-thioxoimidazolidin-4-ones show characteristic cleavages of the heterocyclic core. niscpr.res.inresearchgate.net
Cyclopropyl ring opening: A novel fragmentation pathway involving the opening of the cyclopropyl ring has been observed in other cyclopropyl-substituted heterocyclic systems. nih.gov
Table 2: Predicted HRMS Fragments for C₆H₈N₂OS
| Proposed Fragment Ion Formula | Calculated Exact Mass (m/z) | Likely Origin |
| [C₆H₈N₂OS + H]⁺ | 157.0430 | Molecular Ion (Protonated) |
| [C₅H₅N₂S]⁺ | 125.0222 | Loss of CO and H₂ |
| [C₃H₅N₂OS]⁺ | 117.0117 | Loss of C₃H₃ from cyclopropyl ring opening |
| [C₃H₄NO]⁺ | 70.0287 | Cleavage of the imidazolidinone ring |
| [C₃H₅]⁺ | 41.0386 | Cyclopropyl cation |
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. wikipedia.org These methods are exclusively used for chiral molecules. The parent structure of this compound is achiral and therefore would not exhibit a CD spectrum.
However, if a stereocenter were introduced into the molecule, for example, by substitution at the C5 position of the imidazolidinone ring, a racemic mixture of enantiomers would be formed. Chiroptical spectroscopy would then become an essential tool. If an asymmetric synthesis were performed to produce an excess of one enantiomer, CD spectroscopy could be used to determine the enantiomeric excess (e.e.) and the absolute configuration of the product by comparing the experimental spectrum to that predicted by theoretical calculations. nih.gov
X-ray Crystallography for Precise Geometric Parameters
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the precise positions of each atom, leading to accurate measurements of bond lengths, bond angles, and torsional angles.
While a crystal structure for this compound is not currently reported, analysis of related thiazolidinone and imidazolidinone structures reveals common features. nih.govnih.gov The five-membered ring is typically near-planar, and the crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking if aromatic substituents are present.
Table 3: Representative Geometric Parameters from a Related Thiazolidinone Crystal Structure (Note: Data is illustrative and sourced from a related heterocyclic system to demonstrate typical values.)
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths (Å) | C=S | 1.66 Å |
| C=O | 1.21 Å | |
| N-C(S) | 1.38 Å | |
| N-C(O) | 1.40 Å | |
| N-Cyclopropyl | 1.47 Å | |
| Bond Angles (°) | C(O)-N-C(S) | 115.0° |
| N-C(O)-C | 108.0° | |
| N-C(S)-N | 110.0° |
Quantum Chemical Modeling and Simulations
Computational chemistry provides deep insights into the electronic properties and behavior of molecules, complementing experimental data.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. ijcce.ac.ir For this compound, DFT calculations can predict a variety of properties before or alongside experimental work.
Optimized Geometry: DFT can calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray crystallography data. nih.gov
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and electronic excitation properties. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen and sulfur atoms are expected to be electron-rich, while the protons on the ring and the carbonyl carbon would be electron-poor.
Spectroscopic Prediction: DFT can be used to predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can be invaluable in interpreting experimental spectra.
Table 4: Representative DFT-Calculated Properties for a Thioxo-thiazolidinone Analogue (Note: These values are illustrative, based on calculations for similar structures.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 5.0 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | ~3.5 Debye | Measures the overall polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) | Negative potential on O and S atoms; Positive potential on N-H or C-H protons. | Predicts sites for intermolecular interactions and chemical reactions. biointerfaceresearch.com |
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational transition state analysis serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound and related heterocyclic systems. By mapping the potential energy surface, researchers can identify transition states—the highest energy points along the reaction coordinate—and thus gain a deeper understanding of reaction pathways, kinetics, and the factors governing product formation. While specific transition state analyses for the synthesis of this compound are not extensively documented in the literature, insights can be drawn from computational studies on analogous structures, such as cyclopropyl ketones and other thiohydantoin derivatives.
For instance, Density Functional Theory (DFT) has been employed to investigate the mechanisms of phosphine-catalyzed ring-opening reactions of cyclopropyl ketones. rsc.orgscilit.com These studies reveal complex multi-step pathways, including nucleophilic substitution to open the three-membered ring, intramolecular Michael addition, proton transfer, and intramolecular Wittig reactions. rsc.org The calculated energy barriers for each step allow for the identification of the rate-determining step and provide a rationale for the observed chemoselectivity. rsc.org
In the context of forming the imidazolidinone ring, computational studies on related cycloaddition reactions are informative. DFT calculations have been instrumental in clarifying the mechanisms of 1,3-dipolar cycloadditions, a common strategy for constructing five-membered rings. mdpi.com These studies can distinguish between concerted and stepwise pathways and predict the regioselectivity of the reaction. mdpi.com For example, in the reaction of cyclohexyl isocyanide with 1,1,1,5,5,5-hexafluropentane-2,4-dione, transition state theory and DFT calculations were used to evaluate proposed reaction paths, revealing the energetics of intermediates and transition states. researchgate.net
The transition state for the key bond-forming steps in the synthesis of this compound would likely involve the interaction of the cyclopropylamine (B47189), an isothiocyanate, and a carboxylate derivative. A computational analysis would model the approach of the reactants, the formation of the C-N and C-C bonds of the heterocyclic ring, and any subsequent cyclization and dehydration steps. The calculated activation energies for different potential pathways would elucidate the most favorable reaction mechanism. The table below illustrates hypothetical energy barriers for a proposed reaction pathway, based on typical values from computational studies of similar heterocyclic syntheses.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Step 1: Thiourea Formation | Nucleophilic attack of cyclopropylamine on the isothiocyanate | 12.5 |
| Step 2: Cyclization | Intramolecular nucleophilic attack to form the imidazolidinone ring | 20.8 |
| Step 3: Dehydration | Elimination of a water molecule to yield the final product | 15.2 |
Non-Covalent Interactions and Intermolecular Forces Analysis
The analysis of non-covalent interactions and intermolecular forces is crucial for understanding the solid-state properties, crystal packing, and biological activity of this compound. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.
Studies on related thiohydantoin and thiazolidinone derivatives provide a framework for the types of non-covalent interactions that are likely significant for this compound. nih.govhe.com.brutm.my The key functional groups—the cyclopropyl ring, the thioamide moiety (C=S and N-H), and the ketone group (C=O)—all participate in a network of intermolecular forces.
The most prominent interactions typically observed in such structures are hydrogen bonds. The N-H group of the imidazolidinone ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the thiocarbonyl sulfur (C=S) can act as hydrogen bond acceptors. nih.gov This leads to the formation of N-H···O and N-H···S hydrogen bonds, which often play a primary role in stabilizing the crystal structure, forming one-dimensional chains or more complex three-dimensional networks. he.com.brutm.mypsu.edu
Hirshfeld surface analysis allows for the generation of 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. The relative contributions of various interactions can be determined from these plots. For a related compound, 1-acetyl-5-(2-methylpropyl)-2-thioxo-imidazolidin-4-one, Hirshfeld analysis revealed the dominance of H···H contacts, followed by O···H/H···O and S···H/H···S contacts, indicating the significance of both van der Waals forces and hydrogen bonding. he.com.br A similar analysis on a cyclopropyl-containing triazole derivative showed H···H contacts contributing to 55.5% of the Hirshfeld surface, with N···H/H···N and O···H/H···O contacts also being significant. nih.gov
The table below summarizes the expected contributions of different intermolecular contacts to the Hirshfeld surface of this compound, based on data from analogous structures.
| Intermolecular Contact Type | Description | Predicted Contribution (%) |
|---|---|---|
| H···H | Van der Waals interactions between hydrogen atoms | 45 - 55 |
| O···H / H···O | Hydrogen bonding and weaker contacts involving oxygen | 15 - 25 |
| S···H / H···S | Hydrogen bonding and weaker contacts involving sulfur | 10 - 20 |
| C···H / H···C | Weak C-H···π or other carbon-hydrogen interactions | 5 - 15 |
| N···H / H···N | Hydrogen bonding involving nitrogen | 5 - 10 |
Computational Studies of Conformational Dynamics and Stereochemical Control
Computational methods are invaluable for exploring the conformational dynamics and understanding the principles of stereochemical control in molecules like this compound. The presence of the cyclopropyl group and the five-membered imidazolidinone ring introduces specific conformational preferences and potential stereoisomers that can be investigated using techniques such as Density Functional Theory (DFT) and molecular dynamics simulations.
The imidazolidinone ring itself is not perfectly planar and can adopt various envelope or twist conformations. DFT calculations can be used to determine the relative energies of these conformers and to understand how substituents on the ring affect its puckering. nih.gov For example, in a study of thiazolidin-4-one derivatives, DFT calculations were able to identify the global minimum energy structures and rationalize the observed stereochemistry. nih.gov
Stereochemical control is a critical aspect of the synthesis of chiral molecules. If the this compound molecule contains stereocenters, computational studies can help to predict the stereochemical outcome of a reaction. This can be achieved by modeling the transition states leading to different stereoisomers and comparing their relative energies. A lower transition state energy for one pathway would indicate a preference for the formation of a particular stereoisomer. The principles of stereoselective cyclopropanation reactions, for instance, have been elucidated through a combination of experimental and computational approaches, providing insights into how to control the stereochemistry of the cyclopropyl group itself. elsevierpure.com
The table below presents hypothetical relative energies of different conformers of this compound, illustrating how computational chemistry can quantify conformational preferences.
| Conformer | Description of Cyclopropyl Orientation | Relative Energy (kcal/mol) |
|---|---|---|
| A (Global Minimum) | Bisected conformation, minimizing steric hindrance | 0.00 |
| B | Eclipsed conformation, with increased steric strain | 3.5 |
| C | Intermediate skewed conformation | 1.8 |
Exploration of 3 Cyclopropyl 2 Thioxoimidazolidin 4 One As a Chemical Scaffold and Building Block
Utilization in the Synthesis of Complex Organic Molecules
The 2-thioxoimidazolidin-4-one scaffold is a versatile intermediate in organic synthesis. ekb.eg In principle, the 3-Cyclopropyl-2-thioxoimidazolidin-4-one structure could serve as a valuable building block for the synthesis of more complex molecules. The nitrogen and sulfur atoms, along with the carbonyl group, offer multiple reaction sites for functionalization.
However, a detailed review of available scientific literature does not yield specific examples of this compound being used as a key intermediate or chiral auxiliary in the total synthesis of complex natural products or other intricate organic molecules. While the synthesis of related structures, such as 5-arylidene 3-cyclopropyl-2-(phenylimino)thiazolidin-4-one derivatives, has been reported, this represents a different heterocyclic core. nih.gov The potential for this compound to act as a chiral auxiliary, a role often played by structurally related oxazolidinones in asymmetric synthesis, remains an unexplored area of research. rsc.orgchemicalprobes.org
Table 1: Potential Reactive Sites of this compound for Further Synthesis
| Reactive Site | Potential Reactions | Potential Outcome |
| N1-H | Alkylation, Acylation | Introduction of substituents for scaffold decoration |
| C5-Methylene | Aldol condensation, Knoevenagel condensation | Formation of C-C bonds and introduction of new functional groups |
| C2-Thione | Alkylation, Oxidation | Modification of the sulfur moiety or conversion to other functional groups |
| C4-Carbonyl | Reduction, Grignard reaction | Conversion to alcohol functionalities |
This table is based on general chemical principles of the 2-thioxoimidazolidin-4-one scaffold and does not represent experimentally verified reactions for the 3-cyclopropyl derivative.
Role in Catalysis and Organocatalysis Systems
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. While various heterocyclic scaffolds have been successfully employed as organocatalysts, there is no specific mention in the scientific literature of this compound being used for this purpose. The presence of nitrogen and sulfur atoms could theoretically allow it to act as a Lewis base or to be functionalized into a more complex catalytic system.
Furthermore, the potential for this compound to act as a ligand for metal-based catalysis is also an area that has not been explored in published research. Metal complexes of other 2-thioxoimidazolidin-4-one derivatives have been synthesized and characterized, suggesting that the 3-cyclopropyl derivative could potentially coordinate with metal ions. rsc.orgnih.gov However, the catalytic activity of such potential complexes has not been investigated. Research on alkyl cyclopropyl (B3062369) ketones in catalytic formal [3+2] cycloadditions highlights the interest in cyclopropyl moieties in catalysis, though this is not directly related to the specified compound. researchgate.netnih.govnih.gov
Applications in Material Science and Polymer Chemistry
The incorporation of unique molecular scaffolds into polymers can impart novel properties to the resulting materials. There is currently no available research that describes the use of this compound as a monomer or a functional additive in polymer chemistry or material science. The potential for this molecule to be integrated into a polymer backbone, for example, through reactions involving its functional groups, has not been investigated. A thesis on a novel TARO (thiocarbonyl addition ring-opening) monomer for polymerization exists, but this is unrelated to the imidazolidinone structure.
Development of Chemical Probes for Intermolecular Interaction Studies
Chemical probes are small molecules used to study and manipulate biological systems. The development of a chemical probe typically requires a scaffold that can be selectively modified to incorporate reporter groups (e.g., fluorescent tags) or reactive moieties for target engagement. While the 2-thioxoimidazolidin-4-one core has been a scaffold for biologically active compounds, there is no evidence in the literature of this compound being specifically developed as a chemical probe for studying intermolecular interactions. The design and synthesis of such a probe would involve functionalizing the core structure to allow for the attachment of necessary chemical handles, a research avenue that has yet to be explored.
Design of Supramolecular Assemblies Incorporating the Core Structure
Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. The 2-thioxoimidazolidin-4-one scaffold possesses hydrogen bond donors and acceptors, as well as the potential for other non-covalent interactions, which could facilitate the formation of supramolecular assemblies. However, there are no published studies on the design and synthesis of supramolecular structures based on the this compound core. Research on the supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds indicates the potential role of the cyclopropyl group in directing non-covalent interactions, but this does not involve the specific heterocyclic core . nih.gov
Future Directions and Emerging Research Avenues for 3 Cyclopropyl 2 Thioxoimidazolidin 4 One Chemistry
Novel Synthetic Strategies for Enhanced Sustainability
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 3-Cyclopropyl-2-thioxoimidazolidin-4-one, future efforts will focus on moving away from traditional, often harsh, multi-step syntheses towards more sustainable alternatives.
Key strategies include:
Multicomponent Reactions (MCRs): These one-pot processes combine three or more reactants to form a complex product, significantly reducing time, resources, and waste. mdpi.com The application of MCRs to construct the 2-thioxoimidazolidin-4-one core or to diversify its structure represents a significant avenue for sustainable synthesis. mdpi.com
Catalytic Approaches: The use of novel catalysts, including metal-based and organocatalysts, can enable milder reaction conditions, improve yields, and enhance regioselectivity. nih.govmdpi.com Research into Pd-catalyzed cycloadditions and cobalt-catalyzed cyclizations, for instance, could provide new, efficient routes to this class of compounds. organic-chemistry.org
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety, and easier scalability compared to batch processing. Adapting synthetic routes for this compound to flow chemistry systems can lead to higher efficiency and reproducibility.
Green Solvents and Reagents: A major focus will be on replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or bio-based solvents, to minimize the environmental impact of synthesis.
| Strategy | Description | Key Advantages for Sustainability | Potential Application to this compound |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form the final product. mdpi.com | Reduced waste, time, and energy consumption; increased atomic economy. mdpi.com | Direct, one-pot synthesis of the core ring structure from simple precursors. |
| Photocatalysis | Uses light to drive chemical reactions, often under mild conditions. organic-chemistry.org | Energy efficiency, use of renewable energy sources, access to unique reaction pathways. | Novel C-H functionalization or cyclization reactions on the imidazolidinone core. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. | Enhanced safety, precise control over temperature and pressure, easy scalability. | Automated, high-yield production with improved purity. |
| Catalytic C-N Bond Formation | Employing catalysts (e.g., Palladium, Copper) to facilitate the formation of the heterocyclic ring. mdpi.com | High efficiency, selectivity, and milder reaction conditions compared to stoichiometric reagents. | Asymmetric synthesis of chiral derivatives. mdpi.com |
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis by enabling the prediction of reaction outcomes and the design of optimal synthetic routes. rjptonline.org For this compound, these computational tools can accelerate discovery and optimization. researchgate.net
Forward Reaction Prediction: AI models, trained on vast datasets of known chemical reactions, can predict the likely products, yields, and optimal conditions for new transformations involving the this compound scaffold. eurekalert.orgchemai.io This allows researchers to prioritize experiments that are most likely to succeed.
Retrosynthesis Planning: AI-driven tools can propose novel and efficient synthetic pathways to the target molecule and its derivatives, often identifying routes that a human chemist might overlook. engineering.org.cn This is particularly valuable for complex analogs.
Property Prediction: ML algorithms can be trained to predict the physicochemical and biological properties of virtual derivatives of this compound, enabling in silico screening of large compound libraries before committing to their synthesis.
The integration of AI requires large, high-quality datasets. Future work will involve generating and curating reaction data for thiohydantoin chemistry to train more accurate and reliable predictive models. chemai.io
Exploration of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
Understanding reaction kinetics and mechanisms is crucial for optimization and control. The development of advanced spectroscopic probes for real-time, in-situ monitoring is a key research direction. This approach, often termed Process Analytical Technology (PAT), allows for dynamic adjustments to reaction conditions to ensure optimal performance. researchgate.net
Fiber-Optic Probes: The use of probes based on Near-Infrared (NIR), Raman, and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products directly from the reaction vessel. mdpi.comresearchgate.net
Fluorescence Spectroscopy: Developing fluorescent probes that can detect specific reactive intermediates or the formation of the final product offers a highly sensitive method for reaction monitoring. mdpi.comnih.gov While often used in biological contexts, the principles can be adapted for chemical synthesis. mdpi.com
Real-time monitoring provides a wealth of data that can be used to build precise kinetic models of the reactions involved in the synthesis of this compound, leading to more robust and efficient processes. researchgate.net
| Technique | Principle | Information Gained | Advantages |
|---|---|---|---|
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, providing a molecular fingerprint. mdpi.com | Concentration of chemical species, reaction progression, detection of intermediates. | Non-invasive, can be used with fiber-optic probes, not sensitive to water. |
| Near-Infrared (NIR) Spectroscopy | Measures absorption of light in the near-infrared region, related to molecular vibrations. researchgate.net | Changes in functional groups, quantification of reactants and products. | High compatibility with process monitoring, non-destructive. researchgate.net |
| Fluorescence Spectroscopy | Detects molecules that emit light after absorbing light; can be highly sensitive. mdpi.commdpi.com | Formation of specific products or byproducts, endpoint detection. | High sensitivity and selectivity, non-invasive. mdpi.com |
| ATR-FTIR Spectroscopy | Measures infrared absorption via an internal reflection element in direct contact with the sample. | Real-time tracking of functional group transformations. | Excellent for monitoring reactions in solution without sample preparation. |
Development of High-Throughput Synthesis and Screening Platforms for Chemical Reactivity
To rapidly explore the chemical space around this compound, high-throughput synthesis (HTS) and screening platforms are essential. These automated systems enable the parallel synthesis and evaluation of large libraries of related compounds.
Automated Synthesis: Robotic platforms can be programmed to perform the repetitive steps of chemical synthesis, allowing for the rapid creation of a matrix of derivatives where different substituents are introduced at various positions on the 2-thioxoimidazolidin-4-one core.
Miniaturization: Conducting reactions in microplates or microfluidic "lab-on-a-chip" devices significantly reduces the amount of reagents and solvents required, making the process more cost-effective and sustainable.
Rapid Screening: Once synthesized, these libraries can be rapidly screened for desired properties. For example, in the search for new bioactive compounds, the derivatives can be tested against biological targets like enzymes or receptors in an automated fashion. nih.gov
The development of robust synthetic reactions that are amenable to automation and high-throughput formats is a critical prerequisite for fully leveraging these platforms. mdpi.com
Uncharted Chemical Transformations and Reactivity Profiles
While the fundamental reactivity of the 2-thioxoimidazolidin-4-one core is known, there remains significant potential for discovering novel transformations. Future research will aim to explore the uncharted reactivity of this compound.
Cyclopropyl (B3062369) Ring Opening: The strained cyclopropyl group is a latent functional handle. Research into selective, catalyst-mediated ring-opening reactions could provide access to entirely new molecular scaffolds.
Thione and Carbonyl Manipulation: The thione (C=S) and carbonyl (C=O) groups are key sites for functionalization. Exploration of less common reactions at these sites, such as novel cycloadditions or cross-coupling reactions, could yield interesting and complex derivatives.
C-H Functionalization: Direct, selective functionalization of the C-H bonds on the imidazolidinone ring is a highly sought-after transformation in modern organic synthesis. Developing catalytic systems to achieve this would provide a powerful tool for late-stage diversification of the molecule.
The discovery of new reactions will not only expand the synthetic chemist's toolkit but also broaden the range of molecular architectures that can be accessed from the this compound template. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Cyclopropyl-2-thioxoimidazolidin-4-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation of cyclopropylamine derivatives with isothiocyanates in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., triethylamine). For example, analogous 2-thioxoimidazolidin-4-ones were synthesized by reacting maleimide derivatives with isothiocyanates in EtN/DMF-HO . Key parameters include temperature (60–80°C), reaction time (6–18 hours), and stoichiometric ratios (1:1.2 amine:isothiocyanate). Yield optimization often requires iterative adjustment of solvent polarity and catalyst loading.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR identify substituent environments (e.g., cyclopropyl protons at δ 1.0–1.5 ppm, thioxo sulfur influencing deshielding) .
- FT-IR : C=O (1700–1730 cm) and C=S (1250–1280 cm) stretches confirm core structure .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H] peaks) .
- HPLC : Purity assessment using reverse-phase columns (C18) with acetonitrile/water gradients .
Q. How does the cyclopropyl group influence the compound’s stability and reactivity compared to other substituents (e.g., phenyl or alkyl)?
- Methodology : The cyclopropyl ring introduces steric hindrance and angle strain, reducing nucleophilic attack at the 5-position. Comparative studies with phenyl-substituted analogs show higher thermal stability (TGA analysis) but slower reaction kinetics in nucleophilic additions . Solubility can be assessed via logP measurements in octanol/water systems .
Advanced Research Questions
Q. What strategies are effective for synthesizing 5-substituted derivatives of this compound, and how do electronic effects guide regioselectivity?
- Methodology :
- Aldehyde Condensation : React the parent compound with aromatic aldehydes (e.g., benzaldehyde) in acetic acid/sodium acetate buffer under reflux to form 5-benzylidene derivatives. Monitor regioselectivity via H NMR (e.g., vinylic protons at δ 7.2–7.8 ppm) .
- Electronic Effects : Electron-withdrawing substituents on aldehydes (e.g., nitro groups) increase electrophilicity at the carbonyl carbon, favoring 5-substitution over 3-position reactions .
Q. How can computational methods predict the coordination chemistry of this compound with transition metals?
- Methodology :
- DFT Calculations : Optimize geometries of metal complexes (e.g., Co(II), Ni(II)) using Gaussian09 with B3LYP functionals. Analyze bond lengths (M–S) and charge transfer via Natural Bond Orbital (NBO) analysis .
- Experimental Validation : Synthesize complexes by reacting the ligand with metal salts (e.g., CoCl) in ethanol. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry (redox peaks) .
Q. What experimental and computational approaches resolve contradictions in reported reaction pathways for 2-thioxoimidazolidin-4-one derivatives?
- Methodology :
- Kinetic Studies : Use stopped-flow spectroscopy to compare activation energies for competing pathways (e.g., Michael addition vs. cyclocondensation) .
- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method in quantum chemistry software (e.g., GRRM) to map energy landscapes and identify intermediates .
Q. How can green chemistry principles be applied to optimize the synthesis of this compound?
- Methodology :
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent, to reduce toxicity. Monitor reaction efficiency via TLC .
- Catalysis : Use immobilized lipases or nanocatalysts (e.g., FeO@SiO) to enhance atom economy and recyclability .
Q. What are the challenges in interpreting H NMR spectra of cyclopropyl-containing imidazolidinones, and how can they be mitigated?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
